molecular formula C20H19N3O2 B2494264 propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 833444-11-4

propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2494264
CAS No.: 833444-11-4
M. Wt: 333.391
InChI Key: ZWAXOHXYYWHZKO-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, as part of the indolo[2,3-b]quinoxaline family, is used in advanced synthesis techniques. Microwave-assisted synthesis of 6H-indolo[2,3-b]quinoxalines has been reported to be more efficient and less wasteful compared to traditional thermal reaction methods (Avula, Komsani, Koppireddi, & Yadla, 2015).

Antibacterial Applications

Methyl-4-((substituted phenyl)[6H-indolo[2,3-b]quinoxalin-6yl]methylamino)benzoate derivatives, closely related to the chemical structure , have been synthesized and tested for antibacterial activity, showing potent inhibitory activity against various bacterial strains (Murthy et al., 2011).

Antimicrobial Activity

Compounds derived from 6H-indolo[2,3-b]quinoxalines have been observed to possess antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species. This suggests their potential use in the development of new antimicrobial agents (Padmini, Babu, & Madhavan, 2015).

Synthetic Methods for Related Compounds

The study of synthetic methods and reactivity of indolo[2,3-b]quinoxalines, including derivatives similar to this compound, contributes to the understanding of their potential applications in pharmaceuticals and material sciences. For instance, the synthesis of novel nitrogen/sulfur heterocycles linking indole, quinoxaline, and other rings has been explored for potential biological activities (Boraei et al., 2020).

Bioactive Molecule Synthesis

6H-Indolo[2,3-b]quinoxalines have been synthesized as bioactive molecules with various pharmacological activities, demonstrating their relevance in the synthesis of potential therapeutic agents (Engqvist & Bergman, 2004).

Antiviral and Immunostimulatory Properties

Studies have shown that 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, related to the compound , possess antiviral activities and can act as potent interferon inducers, suggesting their potential use in antiviral therapy (Shibinskaya et al., 2010).

Mechanism of Action

Target of Action

The primary target of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, predominantly through DNA intercalation . This interaction can lead to changes in the DNA structure, affecting its function and potentially leading to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, disrupting the normal cellular processes . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The compound’s interaction with DNA can lead to cell death, making it a potential anti-cancer agent . It has been found that the cytotoxic effect of this compound decreases or disappears for all types of cancer, except for Burkitt lymphoma, which is viral . Therefore, this compound is actively studied as antibacterial and antiviral agents .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . More research is needed to fully understand how environmental factors influence the compound’s action.

Properties

IUPAC Name

propan-2-yl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-12(2)25-18(24)11-23-17-9-8-13(3)10-14(17)19-20(23)22-16-7-5-4-6-15(16)21-19/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAXOHXYYWHZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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